molecular formula C6H14OSSn B14699730 2,2-Diethyl-1,3,2-oxathiastannolane CAS No. 24471-72-5

2,2-Diethyl-1,3,2-oxathiastannolane

Cat. No.: B14699730
CAS No.: 24471-72-5
M. Wt: 252.95 g/mol
InChI Key: QKAPMSHENPOYMG-UHFFFAOYSA-M
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Description

2,2-Diethyl-1,3,2-oxathiastannolane is a heterocyclic organotin compound characterized by a five-membered stannolane ring containing oxygen (oxa) and sulfur (thia) atoms. The tin atom is bonded to two ethyl groups at the 2-position, creating a sterically hindered environment.

Properties

CAS No.

24471-72-5

Molecular Formula

C6H14OSSn

Molecular Weight

252.95 g/mol

IUPAC Name

2,2-diethyl-1,3,2-oxathiastannolane

InChI

InChI=1S/C2H5OS.2C2H5.Sn/c3-1-2-4;2*1-2;/h4H,1-2H2;2*1H2,2H3;/q-1;;;+2/p-1

InChI Key

QKAPMSHENPOYMG-UHFFFAOYSA-M

Canonical SMILES

CC[Sn]1(OCCS1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3,2-oxathiastannolane typically involves the reaction of diethylstannane with sulfur and oxygen-containing reagents. One common method is the reaction of diethylstannane with sulfur monochloride (S2Cl2) in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3,2-oxathiastannolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides and other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The tin atom in the compound can undergo nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

2,2-Diethyl-1,3,2-oxathiastannolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of polymers, coatings, and other materials due to its catalytic properties.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3,2-oxathiastannolane involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

The steric and electronic properties of substituents on the stannolane ring significantly influence reactivity. Key analogues include:

Compound Name Substituents Molecular Formula Key Properties Reference
2,2-Diethyl-1,3,2-oxathiastannolane Ethyl (C₂H₅) C₈H₁₈OSSn Moderate steric bulk; potential for catalytic applications.
2,2-Dibutyl-1,3,2-oxathiastannolane Butyl (C₄H₉) C₁₀H₂₂OSSn Increased steric hindrance; used in collisional cross-section studies (CCS: 164.4 Ų for [M+H]+).
2,2-Diphenyl-1,3,2-oxathiastannolane Phenyl (C₆H₅) C₁₆H₁₈OSSn Enhanced π-π interactions; crystallographic studies confirm planar geometry.
Piperidyldithiocarbamate derivative Dithiocarbamate C₁₀H₂₀N₂S₂Sn Forms dimeric structures via secondary Sn–S bonds; higher thermal stability.

Key Observations :

  • Steric Effects : Butyl and phenyl substituents increase steric bulk compared to ethyl groups, reducing reactivity toward nucleophiles but enhancing thermal stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., dithiocarbamate) stabilize the tin center, enabling dimerization via secondary bonding interactions .

Spectroscopic and Computational Insights

  • Collision Cross-Section (CCS): For 2,2-dibutyl-1,3,2-oxathiastannolane, CCS values range from 164.4 Ų ([M+H]⁺) to 173.0 Ų ([M+Na]⁺), suggesting a compact molecular geometry . Comparable data for the diethyl derivative is unavailable but predicted to be smaller due to reduced alkyl chain length.

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